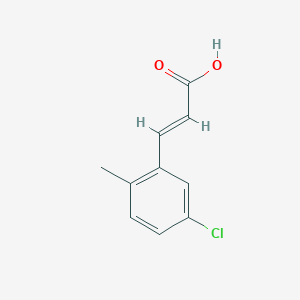
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorophenoxy group attached to a phenylmethanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Fluorophenoxy)methyl)phenyl)methanamine typically involves the reaction of 3-fluorophenol with benzyl chloride to form 3-fluorophenylmethyl ether. This intermediate is then subjected to a nucleophilic substitution reaction with 4-aminobenzylamine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学的研究の応用
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-((3-Fluorophenoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the methanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
(4-(3-Fluorophenoxy)phenyl)methanamine: Similar structure but lacks the methanamine group.
(4-(3-Methoxyphenoxy)methyl)phenyl)methanamine: Contains a methoxy group instead of a fluorine atom.
(4-(3-Chlorophenoxy)methyl)phenyl)methanamine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
特性
分子式 |
C14H14FNO |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
[4-[(3-fluorophenoxy)methyl]phenyl]methanamine |
InChI |
InChI=1S/C14H14FNO/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-8H,9-10,16H2 |
InChIキー |
NHXGDAGWWZTMFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



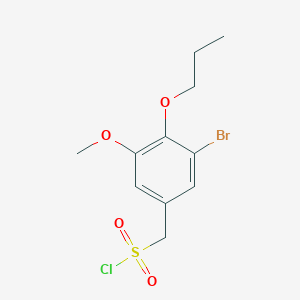

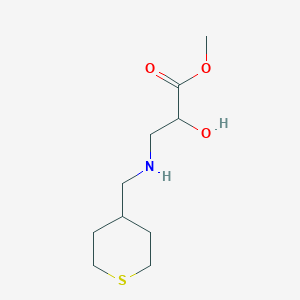
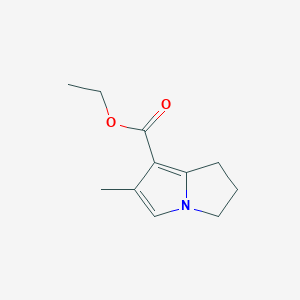
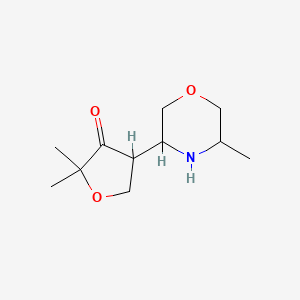
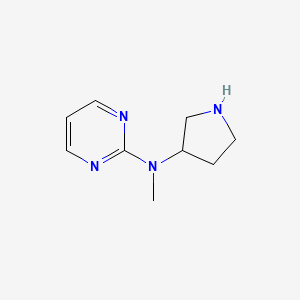
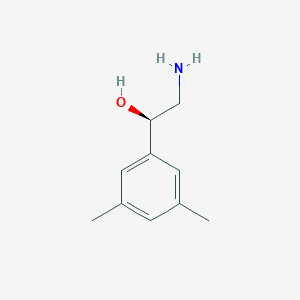
![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
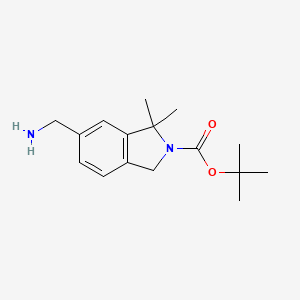
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
